

Modaline Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Modaline sulfate, also known as W3207B, is a monoamine oxidase (MAO) inhibitor that has been investigated for its potential as an antidepressant.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Modaline Sulfate**, with a focus on information relevant to research and drug development.

Chemical Structure and Properties

Modaline sulfate is the sulfate salt of 2-methyl-3-(piperidin-1-yl)pyrazine. Its chemical structure and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers of Modaline Sulfate



Identifier	Value	
IUPAC Name	sulfuric acid;2-methyl-3-(piperidin-1-yl)pyrazine	
Synonyms	Modaline (sulfate), W3207B, 2-Methyl-3- piperidinopyrazine monosulfate	
CAS Number	2856-75-9	
Molecular Formula	C10H17N3O4S	
Molecular Weight	275.32 g/mol	
InChI Key	GJXZNORUUOVBKP-UHFFFAOYSA-N	
SMILES	CC1=NC=CN=C1N2CCCCC2.OS(=O)(=O)O	

Table 2: Physicochemical Properties of Modaline Sulfate

Property	Value	Source
Melting Point	131-132 °C	[1]
Boiling Point	294.2 °C at 760 mmHg (for free base)	[2]
Solubility	Soluble to 10 mM in H₂O. Soluble in DMSO.	[1]
Appearance	Solid powder	[1]
LogP	2.26830 (for free base)	[2]
рКа	Data not available in searched literature	
Storage	Store at 0-4°C for short term, -20°C for long term.	[3]

Pharmacological Profile

Mechanism of Action: Monoamine Oxidase Inhibition

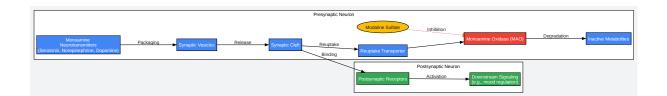


Modaline sulfate's primary mechanism of action is the inhibition of monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] By inhibiting MAO, **Modaline Sulfate** increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[4]

There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine. Both enzymes metabolize dopamine.[5] The specific inhibitory activity and selectivity of **Modaline Sulfate** for MAO-A versus MAO-B have not been definitively established in the reviewed literature. This selectivity is a critical factor in determining the pharmacological profile and potential side effects of an MAO inhibitor.

Signaling Pathway of Monoamine Oxidase Inhibition

The following diagram illustrates the general signaling pathway affected by a non-selective MAO inhibitor. The lack of specific data for **Modaline Sulfate**'s selectivity necessitates this generalized representation.



Click to download full resolution via product page



Caption: General mechanism of action of **Modaline Sulfate** as a monoamine oxidase inhibitor.

Experimental Protocols

Detailed experimental protocols for **Modaline Sulfate** are not extensively available in the public domain. However, based on standard pharmacological assays, the following represents plausible methodologies for key experiments.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol describes a method to determine the inhibitory activity of **Modaline Sulfate** against MAO-A and MAO-B.

Objective: To determine the IC₅₀ values of **Modaline Sulfate** for human MAO-A and MAO-B.

Materials:

- Recombinant human MAO-A and MAO-B enzymes
- Kynuramine (substrate)
- Modaline Sulfate
- Phosphate buffer (pH 7.4)
- 96-well microplates (black, clear bottom)
- Fluorescence microplate reader

Procedure:

- Prepare serial dilutions of Modaline Sulfate in phosphate buffer.
- In a 96-well plate, add the appropriate MAO enzyme (A or B) to each well.
- Add the different concentrations of **Modaline Sulfate** to the wells and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for enzyme-inhibitor interaction.
- Initiate the enzymatic reaction by adding the substrate, kynuramine.



- Monitor the fluorescence generated by the product, 4-hydroxyquinoline, over time using a microplate reader (Excitation: ~320 nm, Emission: ~400 nm).
- Calculate the rate of reaction for each concentration of Modaline Sulfate.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vivo Assessment of Neurotransmitter Levels via Microdialysis

This protocol outlines a general procedure to measure the effect of **Modaline Sulfate** on extracellular neurotransmitter levels in the brain of a conscious, freely moving animal model (e.g., rat).

Objective: To quantify changes in extracellular levels of dopamine, serotonin, and norepinephrine in a specific brain region (e.g., striatum or prefrontal cortex) following administration of **Modaline Sulfate**.

Materials:

- Modaline Sulfate
- Stereotaxic apparatus
- Microdialysis probes
- Syringe pump
- Fraction collector
- High-performance liquid chromatography with electrochemical detection (HPLC-EC) system
- Artificial cerebrospinal fluid (aCSF)

Procedure:

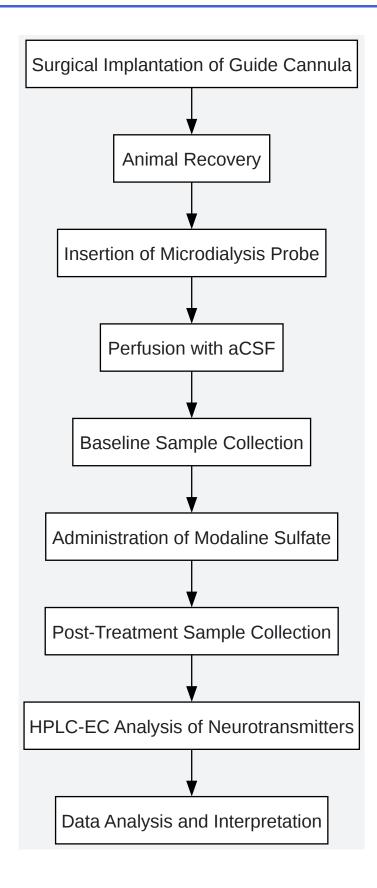
Foundational & Exploratory



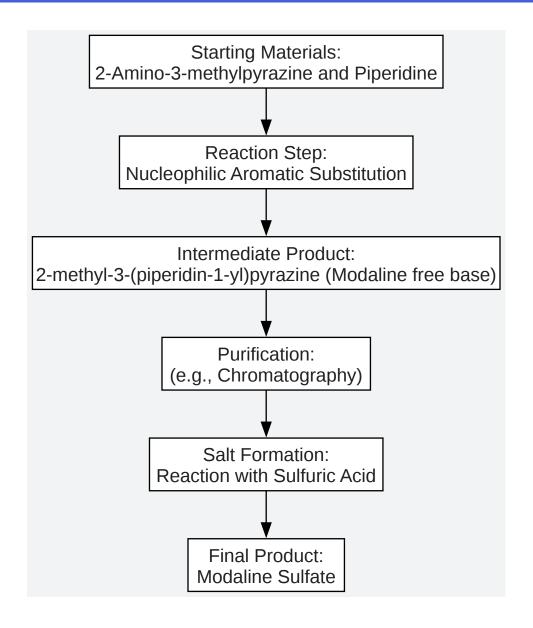


- Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery.
- Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 μL/min).
- Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.
- Drug Administration: Administer **Modaline Sulfate** to the animal (e.g., via intraperitoneal injection).
- Post-treatment Collection: Continue collecting dialysate samples for several hours postadministration.
- Sample Analysis: Analyze the collected dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using an HPLC-EC system.
- Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistically significant changes.









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]



- 3. 2-Methyl-3-(4-methylidenepiperidin-1-yl)pyrazine | C11H15N3 | CID 175648026 -PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase inhibitor Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Modaline Sulfate: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677383#modaline-sulfate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com